molecular formula C2H8N2O3 B1236318 Ethylammonium nitrate

Ethylammonium nitrate

Cat. No. B1236318
M. Wt: 108.1 g/mol
InChI Key: AHRQMWOXLCFNAV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylammonium nitrate is an organoammonium salt resulting from the mixing of equimolar amounts of nitric acid and ethylamine. First prepared in 1914, it was one of the first ionic liquids found that had a melting point below room temperature (m.p. 12℃). It has a role as a protic solvent. It is an organoammonium salt and an ionic liquid. It contains an ethylaminium and a nitrate.

Scientific Research Applications

1. Surface and Interface Analysis Ethylammonium nitrate (EAN) has been investigated for its unique surface properties. Studies using X-ray reflectivity and vibrational sum frequency spectroscopy have revealed a structured EAN-air interface, consisting of alternating nonpolar and charged layers extending into the bulk. The orientation of interfacial cations and the structural invariance between 15 and 51 degrees C were notable findings, contributing to our understanding of ionic liquid interfaces (Niga et al., 2010).

2. Medium for Ionic Liquids and Surfactants Research has highlighted the potential of EAN as a medium for the self-assembly of ionic liquid surfactants. EAN has demonstrated a significantly lower critical micelle concentration for certain surfactants compared to other solvents, indicating its efficiency in promoting self-assembly processes. This property is crucial for both scientific research and practical applications, particularly at high temperatures (Pei et al., 2018).

3. Protein Renaturation In the field of biochemistry, EAN has been used to enhance the recovery of denatured proteins, such as hen egg white lysozyme. The ability of EAN to prevent aggregation of denatured proteins and to support the refolding process at relatively high concentrations marks it as a valuable tool in protein chemistry (Summers & Flowers, 2000).

4. Electrochemical Analysis EAN has been explored for its solvolytic properties and its potential as a conductive solvent in electrochemical analyses. Its utility was demonstrated through cyclic voltammetric analyses of various compounds, revealing its suitability and unique behavior in electrochemical systems (Shotwell & Flowers, 2000).

5. Dynamics of Hydrogen Bonds The study of hydrogen bonds in EAN has provided insights into its molecular dynamics. Investigations into the rotational correlation of N–H bond vectors and the flexibility of its three-dimensional hydrogen bond network have significant implications for understanding the behavior of protic ionic liquids (Zentel et al., 2017).

properties

Product Name

Ethylammonium nitrate

Molecular Formula

C2H8N2O3

Molecular Weight

108.1 g/mol

IUPAC Name

ethylazanium;nitrate

InChI

InChI=1S/C2H7N.NO3/c1-2-3;2-1(3)4/h2-3H2,1H3;/q;-1/p+1

InChI Key

AHRQMWOXLCFNAV-UHFFFAOYSA-O

SMILES

CC[NH3+].[N+](=O)([O-])[O-]

Canonical SMILES

CC[NH3+].[N+](=O)([O-])[O-]

synonyms

ethylammonium
ethylammonium nitrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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